molecular formula C11H8O4 B8660173 2-Methyl-4-oxo-4H-1-benzopyran-3-carboxylic acid CAS No. 51751-37-2

2-Methyl-4-oxo-4H-1-benzopyran-3-carboxylic acid

Cat. No. B8660173
Key on ui cas rn: 51751-37-2
M. Wt: 204.18 g/mol
InChI Key: VXMFTSYQYYLWTN-UHFFFAOYSA-N
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Patent
US03937837

Procedure details

A solution of 10.0 g. (0.0458 mole) of methyl 2-methyl-4-oxo-4H-1-benzopyran-3-carboxylate in 100 ml. of conc. hydrochloric acid was maintained at 80°-90° for 20 minutes. Ice (400 g.) was added and the separated tacky solid was filtered and washed well with water. The crude product was dissolved in 300 ml. of 5% sodium bicarbonate and the insoluble portion was extracted away with 300 ml. of ether. The aqueous phase was acidified with conc. hydrochloric acid to give 6.4 g. (68.3%) of white acid; m.p. 120°-135°. Recrystallization from 2-propanol gave pure product; m.p. 145°-147°.
Quantity
0.0458 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
400 g
Type
reactant
Reaction Step Three
[Compound]
Name
white acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=2[C:6](=[O:12])[C:7]=1[C:8]([O:10]C)=[O:9].Cl>>[CH3:1][C:2]1[O:3][C:4]2[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=2[C:6](=[O:12])[C:7]=1[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
0.0458 mol
Type
reactant
Smiles
CC=1OC2=C(C(C1C(=O)OC)=O)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Ice
Quantity
400 g
Type
reactant
Smiles
Step Four
Name
white acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the separated tacky solid was filtered
WASH
Type
WASH
Details
washed well with water
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in 300 ml
EXTRACTION
Type
EXTRACTION
Details
of 5% sodium bicarbonate and the insoluble portion was extracted away with 300 ml
CUSTOM
Type
CUSTOM
Details
to give 6.4 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from 2-propanol
CUSTOM
Type
CUSTOM
Details
gave pure product

Outcomes

Product
Name
Type
Smiles
CC=1OC2=C(C(C1C(=O)O)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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